molecular formula C11H14FN B13088242 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13088242
M. Wt: 179.23 g/mol
InChI Key: DRWUTBPREYXIOT-UHFFFAOYSA-N
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Description

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

The synthesis of 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the reaction conditions might involve methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods would likely scale up this process, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.

Scientific Research Applications

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The specific pathways and targets would depend on the exact biological activity being studied .

Comparison with Similar Compounds

5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

5-fluoro-3,3,7-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14FN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3

InChI Key

DRWUTBPREYXIOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCC2(C)C)F

Origin of Product

United States

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